molecular formula C6H14BrO2P B14559718 Propan-2-yl (2-bromoethyl)methylphosphinate CAS No. 61752-92-9

Propan-2-yl (2-bromoethyl)methylphosphinate

Cat. No.: B14559718
CAS No.: 61752-92-9
M. Wt: 229.05 g/mol
InChI Key: SVUWNKCDXNZBRR-UHFFFAOYSA-N
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Description

Propan-2-yl (2-bromoethyl)methylphosphinate is an organophosphorus compound with potential applications in various fields of chemistry and industry. This compound is characterized by the presence of a phosphinate group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl (2-bromoethyl)methylphosphinate typically involves the reaction of isopropyl alcohol with 2-bromoethyl methylphosphinate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial production methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2-bromoethyl)methylphosphinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The phosphinate group can be oxidized to form phosphonates or phosphates under specific conditions.

    Reduction Reactions: The compound can be reduced to form phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as ethanol or acetonitrile, at moderate temperatures.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: New phosphinate derivatives with different functional groups.

    Oxidation Reactions: Phosphonates or phosphates.

    Reduction Reactions: Phosphine derivatives.

Scientific Research Applications

Propan-2-yl (2-bromoethyl)methylphosphinate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphinate derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl (2-bromoethyl)methylphosphinate involves its reactivity with nucleophiles and electrophiles. The phosphinate group can participate in various chemical transformations, including nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl (2-bromoethyl)phosphonate
  • Propan-2-yl (2-chloroethyl)methylphosphinate
  • Propan-2-yl (2-bromoethyl)phosphine oxide

Uniqueness

Propan-2-yl (2-bromoethyl)methylphosphinate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

61752-92-9

Molecular Formula

C6H14BrO2P

Molecular Weight

229.05 g/mol

IUPAC Name

2-[2-bromoethyl(methyl)phosphoryl]oxypropane

InChI

InChI=1S/C6H14BrO2P/c1-6(2)9-10(3,8)5-4-7/h6H,4-5H2,1-3H3

InChI Key

SVUWNKCDXNZBRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C)CCBr

Origin of Product

United States

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